Cyclodeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodeca-1,5-diene: is a cyclic hydrocarbon with the molecular formula C10H16 . It is characterized by the presence of two double bonds located at the 1 and 5 positions within a ten-membered ring. This compound exists in different isomeric forms, including the (E,Z)- and (Z,E)- configurations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodeca-1,5-diene can be synthesized through various methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces this compound along with vinylcyclohexene as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective hydrogenation of trans,cis-Cyclodeca-1,5-diene to cis-cyclodecene. This process achieves high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Cyclodeca-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form cyclodecane.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Cyclodecane.
Substitution: Halogenated cyclodecadienes.
Scientific Research Applications
Cyclodeca-1,5-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclodeca-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Comparison with Similar Compounds
1,5-Cyclooctadiene: A smaller cyclic diene with similar reactivity but different ring size and properties.
Cyclodeca-1,5-diene: Another isomer with different spatial arrangement of double bonds.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger cyclic dienes. Its ability to undergo selective reactions and form a variety of products makes it valuable in both research and industrial applications.
Properties
CAS No. |
10573-77-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
InChI Key |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
SMILES |
C1CCC=CCCC=CC1 |
Isomeric SMILES |
C1C/C=C\CC/C=C\CC1 |
Canonical SMILES |
C1CCC=CCCC=CC1 |
Synonyms |
(1E,5E)-1,5-Cyclodecadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.